molecular formula C10H12F3N3O B6459823 2-methyl-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine CAS No. 2548991-21-3

2-methyl-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine

Cat. No.: B6459823
CAS No.: 2548991-21-3
M. Wt: 247.22 g/mol
InChI Key: YSRMWCHQGFTTPW-UHFFFAOYSA-N
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Description

2-Methyl-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine is a fluorinated pyrimidine derivative with a unique structural framework. The molecule consists of a pyrimidine core substituted with a methyl group at the 2-position and an azetidin-3-yloxy group at the 4-position. The azetidine ring is further functionalized with a 2,2,2-trifluoroethyl moiety. This trifluoroethyl group introduces significant lipophilicity and metabolic stability, characteristics often leveraged in medicinal chemistry to enhance bioavailability and target binding .

Properties

IUPAC Name

2-methyl-4-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3O/c1-7-14-3-2-9(15-7)17-8-4-16(5-8)6-10(11,12)13/h2-3,8H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRMWCHQGFTTPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CN(C2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol, under acidic or basic conditions.

    Introduction of the Trifluoroethyl Group: This step often involves the use of trifluoroethyl iodide or trifluoroethyl bromide in the presence of a base like potassium carbonate to introduce the trifluoroethyl group via nucleophilic substitution.

    Coupling with Pyrimidine: The final step involves the coupling of the azetidine derivative with a pyrimidine precursor. This can be achieved through an etherification reaction using a suitable leaving group on the pyrimidine ring, such as a halide or a tosylate, in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can target the azetidine ring, potentially opening it to form linear amines.

    Substitution: The trifluoroethyl group can be substituted under specific conditions, such as nucleophilic aromatic substitution, to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: 2-methyl-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine-5-carboxylic acid.

    Reduction: 2-methyl-4-{[1-(2,2,2-trifluoroethyl)amino]oxy}pyrimidine.

    Substitution: 2-methyl-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]thio}pyrimidine.

Scientific Research Applications

Chemistry

In chemistry, 2-methyl-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine is used as a building block for the synthesis of more complex molecules

Biology

The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and receptor binding. Its trifluoroethyl group can enhance binding affinity and selectivity towards specific biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases.

Industry

Industrially, the compound can be used in the development of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications, including as an intermediate in the synthesis of active ingredients.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Features Reference
2-Methyl-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine Pyrimidine - 2-Methyl
- 4-Azetidin-3-yloxy (trifluoroethyl-substituted)
High lipophilicity (CF₃), metabolic stability, compact azetidine ring N/A (Target)
3-{2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfon-yl}-4-methylbenzoic acid ester (8f) Pyridine - Trifluoroethoxy group
- Benzimidazole-sulfonyl complex
Enhanced bioavailability via trifluoroethoxy; sulfinyl/sulfonyl groups may improve solubility
5-Bromo-3-(2,2,2-trifluoroethyl)-3,4-dihydropyrimidin-4-one Dihydropyrimidinone - 5-Bromo
- 3-Trifluoroethyl
Bromine enhances electrophilicity; dihydropyrimidinone scaffold common in kinase inhibitors
2-[(1R)-1-Aminoethyl]-3-[4-(2,2,2-trifluoroethoxy)phenyl]pyrido[2,3-d]pyrimidin-4(3H)-one Pyridopyrimidinone - Trifluoroethoxy-phenyl
- Chiral aminoethyl
Rigid bicyclic core; trifluoroethoxy improves membrane permeability

Key Observations:

Trifluoroethyl vs. Trifluoroethoxy Groups: The trifluoroethyl group in the target compound offers greater steric flexibility than the trifluoroethoxy group in compound 8f or pyridopyrimidinone . This may enhance binding to hydrophobic pockets in biological targets. Trifluoroethoxy groups, as seen in 8f and pyridopyrimidinone, improve solubility due to their ether oxygen, but at the cost of increased metabolic susceptibility compared to trifluoroethyl .

Azetidine vs. Larger Heterocycles: The azetidine ring in the target compound provides conformational rigidity and reduced steric bulk compared to the benzimidazole in 8f or the pyridopyrimidinone scaffold . This could favor entropic gains during target binding.

In contrast, the target compound retains full aromaticity, which may stabilize π-π interactions with target proteins.

Pharmacological and Physicochemical Trends

  • This contrasts with trifluoroethoxy-containing analogs, which balance lipophilicity and solubility better .
  • Metabolic Stability: Fluorine’s electronegativity stabilizes adjacent bonds against oxidative degradation. The trifluoroethyl group in the target compound likely confers greater stability than non-fluorinated analogs .
  • Bioactivity: While direct data are unavailable, analogs like 8f (pyridine/benzimidazole hybrid) and pyridopyrimidinone are associated with kinase inhibition, suggesting similar mechanisms for the target compound.

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